3-Amino-2,5-dimethylbenzene-1-sulfonic acid
Description
3-Amino-2,5-dimethylbenzene-1-sulfonic acid is a sulfonic acid derivative with a benzene ring substituted by an amino (-NH₂) group at position 3, methyl (-CH₃) groups at positions 2 and 5, and a sulfonic acid (-SO₃H) group at position 1. This compound belongs to a class of aromatic sulfonic acids widely used in industrial applications, including dye synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
3-amino-2,5-dimethylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQKJTUCOCEXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491648 | |
| Record name | 3-Amino-2,5-dimethylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50619-01-7 | |
| Record name | 3-Amino-2,5-dimethylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,5-dimethylbenzene-1-sulfonic acid typically involves the sulfonation of 2,5-dimethylaniline. The process begins with the nitration of 2,5-dimethylaniline to form 3-nitro-2,5-dimethylaniline, followed by reduction to yield 3-amino-2,5-dimethylaniline. The final step involves sulfonation using sulfuric acid to introduce the sulfonic acid group at the 1-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,5-dimethylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution, allowing reactions such as nitration, halogenation, and sulfonation.
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can modify the amino group or other substituents on the benzene ring.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation.
Sulfonation: Sulfuric acid or oleum is used for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitro, halo, and sulfonic acid derivatives .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₈H₁₁N₁O₃S
Molecular Weight: 201.24 g/mol
IUPAC Name: 3-amino-2,5-dimethylbenzenesulfonic acid
CAS Number: 50619-01-7
This compound features an amino group and a sulfonic acid group attached to a dimethyl-substituted benzene ring, which enhances its reactivity and solubility in various solvents.
Dye Manufacturing
One of the primary applications of 3-amino-2,5-dimethylbenzene-1-sulfonic acid is as an intermediate in dye production. It serves as a coupling agent in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles, food, and other industries.
| Property | Value |
|---|---|
| Role | Coupling agent for azo dyes |
| Application Examples | Textile dyeing, food coloring |
Pharmaceuticals
In the pharmaceutical industry, this compound is explored for its potential as a drug candidate due to its structural similarity to known active pharmaceutical ingredients (APIs). The sulfonic acid group can enhance solubility and bioavailability.
| Application Area | Details |
|---|---|
| Drug Development | Potential API for anti-inflammatory drugs |
| Mechanism of Action | May inhibit specific enzymes or pathways |
Analytical Chemistry
This compound is utilized in analytical chemistry for the development of various assays and detection methods. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analysis.
| Technique | Description |
|---|---|
| Spectrophotometry | Used as a reagent for colorimetric assays |
| Metal Ion Detection | Forms complexes with transition metals |
Case Study 1: Dye Synthesis
A study focusing on the synthesis of azo dyes using this compound demonstrated its effectiveness as a coupling agent. The resulting dyes exhibited high stability and color fastness when applied to cotton fabrics.
Case Study 2: Pharmaceutical Research
Research conducted on the pharmacological effects of derivatives of this compound revealed anti-inflammatory properties in vitro. These findings suggest potential therapeutic applications in treating conditions such as arthritis.
Mechanism of Action
The mechanism of action of 3-Amino-2,5-dimethylbenzene-1-sulfonic acid involves its ability to participate in electrophilic aromatic substitution reactions. The amino group activates the benzene ring, making it more reactive towards electrophiles. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in various aqueous reactions .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Positional Isomers
The most direct comparison is with 2-Amino-3,5-dimethylbenzenesulfonic Acid (CAS: 57381-43-8), a positional isomer where the amino group is at position 2 instead of 3. While both compounds share the molecular formula C₈H₁₁NO₃S and a molecular weight of ~201.24 g/mol, the altered substituent positions influence electronic and steric effects:
- 3-Amino-2,5-dimethyl isomer: The amino group at position 3 may enhance resonance stabilization of the sulfonic acid group, increasing acidity compared to the 2-amino isomer.
Functional Group Variations
- 2-(2,5-Diaminopentanamido)ethane-1-sulfonic Acid (CAS: 98349-67-8): This compound features an extended aliphatic chain with multiple amino groups, resulting in higher water solubility and zwitterionic behavior compared to the simpler aromatic structure of 3-Amino-2,5-dimethylbenzene-1-sulfonic acid .
- 3-[(3-Methylbutan-2-yl)amino]benzene-1-sulfonamide (CAS: Not specified): As a sulfonamide derivative, this compound lacks the acidic -SO₃H group, rendering it less polar and more lipophilic than sulfonic acids. Such differences make sulfonamides more suitable for membrane permeability in pharmaceutical applications .
Comparative Analysis of Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Not specified | C₈H₁₁NO₃S | 3-NH₂, 2-CH₃, 5-CH₃, 1-SO₃H | 201.24 | Sulfonic acid, Amino |
| 2-Amino-3,5-dimethylbenzenesulfonic Acid | 57381-43-8 | C₈H₁₁NO₃S | 2-NH₂, 3-CH₃, 5-CH₃, 1-SO₃H | 201.24 | Sulfonic acid, Amino |
| 2-(2,5-Diaminopentanamido)ethane-1-sulfonic Acid | 98349-67-8 | C₇H₁₅N₃O₄S | Aliphatic chain with -NH₂, -SO₃H | 245.28 | Sulfonic acid, Amide |
| 3-[(3-Methylbutan-2-yl)amino]benzene-1-sulfonamide | Not specified | C₁₁H₁₈N₂O₂S | 3-substituted amine, 1-SO₂NH₂ | 242.34 | Sulfonamide, Amine |
Biological Activity
3-Amino-2,5-dimethylbenzene-1-sulfonic acid, also known as 2-amino-3,5-dimethylbenzenesulfonic acid , is a sulfonic acid derivative with notable biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and as a biochemical agent. The following sections detail its biological activities, including antimicrobial properties, antioxidant effects, and relevant case studies.
Chemical Structure:
- IUPAC Name: 3-Amino-2,5-dimethylbenzenesulfonic acid
- Molecular Formula: C₇H₉N₁O₃S
- Molecular Weight: 189.22 g/mol
The compound features an amino group and a sulfonic acid group attached to a dimethyl-substituted benzene ring, contributing to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 30 µg/mL | |
| Candida albicans | 25 µg/mL |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems.
Table 2: Antioxidant Activity Assay Results
| Assay Method | IC50 Value (µg/mL) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 15 µg/mL | |
| ABTS Radical Scavenging | 18 µg/mL |
The antioxidant activity was measured using DPPH and ABTS assays, indicating that the compound effectively scavenges free radicals, thereby protecting cells from oxidative damage.
Case Studies
-
Study on Antimicrobial Properties
A study conducted by Topal et al. reported the synthesis of various sulfonic acid derivatives, including this compound. The study highlighted its effectiveness against common pathogens such as E. coli and S. aureus, suggesting potential applications in developing new antibacterial agents for clinical use . -
Antioxidant Potential in Food Preservation
Another investigation explored the use of this compound as a natural preservative due to its antioxidant properties. The findings indicated that it could extend the shelf life of food products by inhibiting lipid peroxidation and microbial growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
